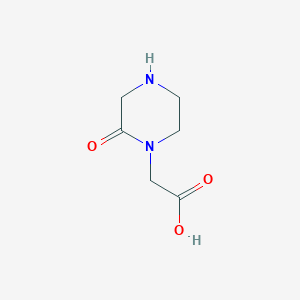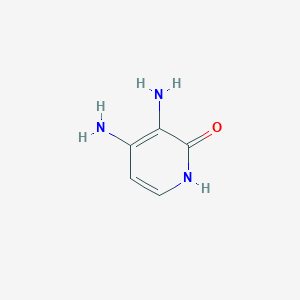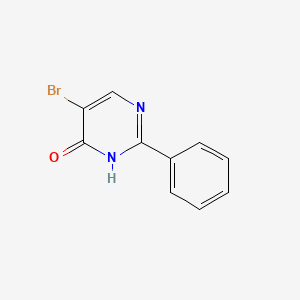
Acide 2-(1,5-diméthyl-1H-pyrazol-3-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid is a chemical compound that is related to the family of pyrazoles, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their various applications in medicinal chemistry and as ligands in coordination chemistry. The compound is a derivative of pyrazole with an acetic acid moiety, which may influence its reactivity and binding properties.
Synthesis Analysis
The synthesis of related pyrazole derivatives can be achieved through condensation reactions. For instance, bis(pyrazol-1-yl)acetates, which are closely related to the compound of interest, have been synthesized and used as ligands in transition metal carbonyl chemistry . Another example includes the condensation of dimethyl acetylsuccinate with reaction partners to create novel acetic acid derivatives of pyrazole . These methods demonstrate the versatility of pyrazole derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can significantly influence the electronic properties of the compound. For example, the crystal structures of bis(pyrazol-1-yl)acetates have been determined, providing insights into their coordination behavior with transition metals . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often acting as ligands in coordination complexes. The reactivity of these compounds can be explored through their interactions with metals, as seen in the formation of manganese and rhenium carbonyl complexes . Additionally, the reaction of a rhenium carbonyl complex with NOBF4 afforded a new compound, demonstrating the potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the electronic properties of bis(pyrazol-1-yl)acetates have been compared with other known ligands like Tp and Cp*, which can help predict their behavior in various environments . The crystal structure and spectroscopic data can provide valuable information about the stability, solubility, and reactivity of these compounds.
Applications De Recherche Scientifique
Industrie pharmaceutique
Les dérivés du pyrazole présentent une large gamme d'activités biologiques et sont utilisés dans les produits pharmaceutiques comme agents antipaludiques, anti-inflammatoires, anti-nociceptifs (soulagement de la douleur), antipyrétiques (réduction de la fièvre), antifongiques, antiviraux, antidépresseurs, antibactériens, antitumoraux, antioxydants et antifilariens .
Activités antileishmaniennes et antimalariques
Certains composés contenant du pyrazole ont montré de puissantes activités antileishmaniennes et antimalariques, qui sont essentielles dans la lutte contre les maladies parasitaires .
Études de simulation moléculaire
Les dérivés du pyrazole sont utilisés dans les études de simulation moléculaire pour comprendre leurs schémas de liaison et leurs interactions avec les cibles biologiques, ce qui est essentiel pour la conception de médicaments .
Synthèse des azapentalènes
Le groupe azido substitué en ortho du pyrazole a été utilisé pour former des azapentalènes par fermeture de cycle par déplacement d'un intermédiaire N-iodonium par un atome d'azote adjacent du pyrazole attaché .
Réactions d'hétérocyclisation
Les dérivés du pyrazole sont utilisés comme intermédiaires dans les réactions d'hétérocyclisation pour synthétiser divers composés hétérocycliques ayant des activités biologiques potentielles .
Études de neurotoxicité
Des dérivés de pyrazoline nouvellement synthétisés de pyrazoles ont été étudiés pour leurs potentiels neurotoxiques sur les paramètres comportementaux et les marqueurs biochimiques dans les systèmes biologiques .
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that leads to various biological activities . A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of its target, characterized by lower binding free energy .
Biochemical Pathways
Compounds with a pyrazole core have been found to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Related pyrazole compounds have been found to exhibit potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
2-(1,5-dimethylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)8-9(5)2/h3H,4H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGFKLGTACPNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633590 |
Source


|
| Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185292-77-6 |
Source


|
| Record name | 1,5-Dimethyl-1H-pyrazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














